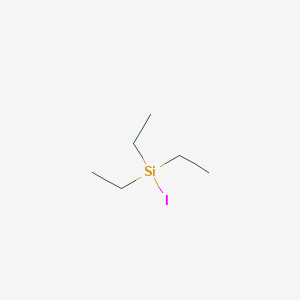
Trihexyl benzene-1,2,4-tricarboxylate
Vue d'ensemble
Description
Trihexyl benzene-1,2,4-tricarboxylate is a derivative of benzene tricarboxylic acid, which is utilized in various chemical syntheses and applications. Its structure and properties are crucial in the field of coordination chemistry and material science.
Synthesis Analysis
The synthesis of benzene tricarboxylate derivatives typically involves hydrothermal methods, as seen in coordination polymers constructed from benzene tricarboxylic acid, which have been synthesized and characterized by various thermal and magnetic analyses (Nadeem, Bhadbhade, & Stride, 2010).
Molecular Structure Analysis
Benzene tricarboxylates, including its derivatives, often exhibit complex molecular structures. For instance, a study on a polymeric diaqua-bis(μ4-benzene-1,2,4-tricarboxylate) compound reveals intricate chelation patterns involving carboxylate groups (Wang, Liu, Li, & Ng, 2005).
Chemical Reactions and Properties
Benzene tricarboxylate compounds participate in various chemical reactions, contributing to the synthesis of complex molecules. For example, benzene-1,3,5-tricarboxylic acid-functionalized materials have been used as catalysts in synthesis reactions (Nikooei, Dekamin, & Valiey, 2020).
Physical Properties Analysis
The physical properties of benzene tricarboxylate derivatives are closely linked to their molecular structure. The crystalline and magnetic properties of these compounds, as demonstrated in various coordination polymers, are significant (Nadeem, Bhadbhade, & Stride, 2010).
Chemical Properties Analysis
Benzene tricarboxylate derivatives exhibit unique chemical behaviors due to their functional groups. The carboxylate groups, for instance, play a vital role in forming coordination complexes and influencing the chemical reactivity of these compounds (Wang, Liu, Li, & Ng, 2005).
Applications De Recherche Scientifique
Polymeric Compounds and Coordination Polymers
- A study highlights the use of benzene-1,2,4-tricarboxylate trianion in the synthesis of a polymeric compound, demonstrating its ability to link cadmium atoms into a three-dimensional network structure. This structure is further stabilized by hydrogen bonds involving water molecules (Wang et al., 2005).
Catalytic Applications
- Benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 has been explored as a hybrid catalyst for the synthesis of important pharmaceutical scaffolds, showcasing its potential in green chemistry due to advantages like low catalyst loading and high yields in aqueous media (Nikooei et al., 2020).
Reactivity and Synthesis Studies
- The reactivity of trihexyl(tetradecyl)phosphonium chloride, a related compound, has been investigated, revealing its potential in esterification reactions and the formation of aryl ketones through Wittig reactions (Tseng et al., 2007).
Free Radical Scavenging and Protein Binding
- Research into dendrimer series based on benzene-1,3,5-tricarboxylate derivatives has explored their antioxidant properties and their potential in binding with proteins like bovine serum albumin, opening avenues in pharmaceutical applications (Makawana & Singh, 2020).
Supramolecular Chemistry
- Benzene-1,3,5-tricarboxamide has been highlighted for its role in supramolecular chemistry, where its self-assembly properties are utilized in applications ranging from nanotechnology to biomedical applications, underscoring the versatility of benzene tricarboxylic acid derivatives (Cantekin et al., 2012).
Material Science
- The study of nanocomposites of cobalt benzene tricarboxylic acid MOF with reduced graphene oxide for the oxygen evolution reaction (OER) showcases the potential of benzene tricarboxylate compounds in developing efficient and robust electrocatalysts for renewable energy applications (Yaqoob et al., 2020).
Supramolecular Networks and Surface Chemistry
- Research into the scalability of supramolecular networks using tricarboxylic acid monolayers has provided insights into the formation of high-density nanoporous networks, highlighting the balance between optimizing hydrogen bonds and achieving high packing density for enhanced material properties (Dienstmaier et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
trihexyl benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O6/c1-4-7-10-13-18-31-25(28)22-16-17-23(26(29)32-19-14-11-8-5-2)24(21-22)27(30)33-20-15-12-9-6-3/h16-17,21H,4-15,18-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHBQKVKHGQWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCC)C(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052681 | |
| Record name | Trihexyl benzene-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Trihexyl benzene-1,2,4-tricarboxylate | |
CAS RN |
1528-49-0 | |
| Record name | Trihexyl trimellitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1528-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trihexyl benzene-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihexyl benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















